molecular formula C9H7N3O3 B14723464 1-Phenyl-1,3,5-triazinane-2,4,6-trione CAS No. 5725-46-2

1-Phenyl-1,3,5-triazinane-2,4,6-trione

Katalognummer: B14723464
CAS-Nummer: 5725-46-2
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: NOOVCSWFVWLKQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a six-membered ring containing three nitrogen atoms and three carbonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of phenyl isocyanate. The reaction typically involves heating phenyl isocyanate in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the triazinane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazinanes, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Phenyl-1,3,5-triazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved often include enzyme inhibition and receptor binding, which can result in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Phenyl-1,3,5-triazinane-2,4,6-trione is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role in the compound’s activity .

Eigenschaften

CAS-Nummer

5725-46-2

Molekularformel

C9H7N3O3

Molekulargewicht

205.17 g/mol

IUPAC-Name

1-phenyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C9H7N3O3/c13-7-10-8(14)12(9(15)11-7)6-4-2-1-3-5-6/h1-5H,(H2,10,11,13,14,15)

InChI-Schlüssel

NOOVCSWFVWLKQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.